molecular formula C22H15BrN2O2 B10993304 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No.: B10993304
M. Wt: 419.3 g/mol
InChI Key: XVECOMSSYUEMDF-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a bromophenyl group, a naphthyl group, and a pyridazinone core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one typically involves multiple steps. One common method starts with the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction affords the intermediate compound, which is then subjected to further reactions to introduce the naphthyl group and complete the pyridazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the bromophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one is unique due to the presence of both a naphthyl group and a pyridazinone core, which contribute to its distinct chemical and biological properties. This combination of structural features sets it apart from other similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one

InChI

InChI=1S/C22H15BrN2O2/c23-17-10-8-16(9-11-17)21(26)14-25-22(27)13-12-20(24-25)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2

InChI Key

XVECOMSSYUEMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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